Dimethylaminopropylene

Description

IUPAC Nomenclature and Alternative Chemical Names

The International Union of Pure and Applied Chemistry (IUPAC) designates DMAPA as N,N-dimethyl-1,3-propanediamine , reflecting its three-carbon backbone with a primary amine group at position 1 and a tertiary dimethylamine group at position 3. This compound is interchangeably referenced by numerous synonyms across scientific and industrial contexts, including:

- 3-(Dimethylamino)propylamine

- N,N-Dimethyl-1,3-diaminopropane

- 1-Amino-3-dimethylaminopropane

- 3-Aminopropyldimethylamine

- N,N-Dimethyltrimethylenediamine .

These alternative names often arise from variations in substituent positioning or historical naming conventions. For instance, the term "trimethylenediamine" emphasizes the three-carbon spacer between the amine groups, while "propane-1,3-diamine" derivatives highlight functional group placement. Regulatory documents and safety data sheets frequently use DMAPA as a standardized abbreviation.

Molecular Formula and Weight Analysis

DMAPA’s molecular formula, C₅H₁₄N₂ , derives from its structural components: a propane chain (C₃H₆) linking two nitrogen-containing groups. The primary amine (-NH₂) and tertiary dimethylamine (-N(CH₃)₂) contribute two nitrogen atoms and six hydrogen atoms, respectively.

Molecular weight calculation :

- Carbon (C): $$ 12.01 \times 5 = 60.05 \, \text{g/mol} $$

- Hydrogen (H): $$ 1.01 \times 14 = 14.14 \, \text{g/mol} $$

- Nitrogen (N): $$ 14.01 \times 2 = 28.02 \, \text{g/mol} $$

- Total : $$ 60.05 + 14.14 + 28.02 = 102.21 \, \text{g/mol} $$.

Experimental measurements confirm a molecular weight of 102.18 g/mol , consistent with theoretical values. Minor discrepancies (<0.03%) arise from isotopic variations or analytical precision limits.

Structural Isomerism and Stereochemical Considerations

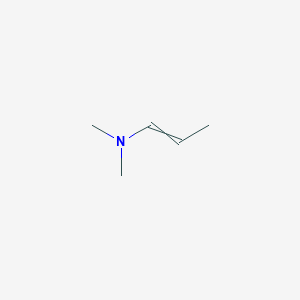

DMAPA’s structure (Fig. 1) features a linear propane chain with terminal functional groups:

$$ \text{H}2\text{N-CH}2\text{-CH}2\text{-CH}2\text{-N(CH}3\text{)}2 $$

Structural isomerism :

- Positional isomers : Alternative placements of the dimethylamine group (e.g., 1,2-diaminopropane derivatives) are theoretically possible but synthetically non-trivial.

- Functional group isomers : Compounds like 1,3-diaminopropane (lacking methyl groups) or N-methyldipropylenetriamine (additional amine groups) represent distinct functional analogs.

Stereochemical considerations :

DMAPA lacks chiral centers due to its symmetrical dimethylamine group and linear propane backbone. The absence of double bonds or ring structures precludes geometric (cis-trans) isomerism. Consequently, no stereoisomers of DMAPA have been reported.

The molecule’s flexibility allows rotation around C-C bonds, enabling conformational changes. However, these do not constitute distinct isomers, as interconversion occurs rapidly at room temperature. Nuclear magnetic resonance (NMR) studies corroborate this dynamic behavior, showing averaged signals for equivalent hydrogen atoms.

Figure 1: Structural representation of DMAPA

$$ \text{H}2\text{N-CH}2\text{-CH}2\text{-CH}2\text{-N(CH}3\text{)}2 $$

Primary amine (left) and tertiary dimethylamine (right) groups linked by a propane chain.

Properties

Molecular Formula |

C5H11N |

|---|---|

Molecular Weight |

85.15 g/mol |

IUPAC Name |

N,N-dimethylprop-1-en-1-amine |

InChI |

InChI=1S/C5H11N/c1-4-5-6(2)3/h4-5H,1-3H3 |

InChI Key |

NXBBFAKHXAMPOM-UHFFFAOYSA-N |

Canonical SMILES |

CC=CN(C)C |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

- Chemical Intermediates

- Pharmaceuticals

- Textile and Leather Industries

- Epoxy Resins

- Water Treatment

- Agricultural Chemicals

Biological Applications

- Surfactants

- Research Applications

Data Table: Key Applications of Dimethylaminopropylamine

| Application Area | Specific Uses | Industry Impact |

|---|---|---|

| Chemical Intermediates | Surfactants, ion-exchange materials | Enhanced chemical processes |

| Pharmaceuticals | Drug synthesis for neurological disorders | Development of new therapeutic agents |

| Textile Industry | Cross-linking agent for cellulose fibers | Improved textile durability |

| Plastics Industry | Hardener for epoxy resins | Increased strength and stability |

| Water Treatment | Corrosion inhibitors | Effective water management |

| Agricultural Chemicals | Formulation of pesticides | Enhanced agricultural productivity |

| Biological Research | Study of enzyme interactions | Insights into metabolic pathways |

Case Study 1: Pharmaceutical Development

In a study published in Journal of Chromatographic Science, researchers utilized DMAPA as a raw material to synthesize aminoamides that serve as precursors for surfactants. This study highlighted the efficacy of DMAPA in producing compounds with enhanced surface activity .

Case Study 2: Textile Processing

A comparative analysis conducted by Ataman Chemicals demonstrated that textiles treated with DMAPA-based agents exhibited superior resistance to shrinkage and enhanced dye uptake compared to untreated fabrics. This finding underscores DMAPA's critical role in improving textile quality .

Case Study 3: Water Treatment Efficiency

A field study on oil field operations revealed that DMAPA-based corrosion inhibitors significantly reduced scaling issues compared to conventional methods, leading to improved operational efficiency and reduced maintenance costs .

Comparison with Similar Compounds

Methyl(2-methylpropyl)amine (CAS 625-43-4)

- Structure : Branched primary amine with a methyl and isobutyl group.

- Molecular Formula : C₅H₁₃N; Molecular Weight: 87.1660 .

- Safety Profile : Causes skin and eye irritation; first aid requires immediate washing with soap/water .

- Key Differences: Unlike dimethylaminopropylene derivatives, methyl(2-methylpropyl)amine lacks aromatic substitution, reducing its pharmacological relevance but enhancing utility as a synthetic intermediate .

2-Aminopropane (Isopropylamine)

- Structure : Simple primary amine with a propane backbone.

- Molecular Formula : C₃H₉N; Molecular Weight: 59.11 .

- Applications : Used in agrochemical and pharmaceutical synthesis (e.g., mexiletine, an antiarrhythmic agent) .

- Key Differences: Lower molecular weight and absence of dimethyl substitution result in higher volatility and reduced metabolic complexity compared to this compound derivatives .

Mexiletine Hydrochloride (1-(2,6-Dimethylphenoxy)-2-propanamine HCl)

(±)-DOI Hydrochloride (1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane HCl)

- Structure : Psychedelic compound with iodophenyl and dimethoxy groups.

- Molecular Weight : 357.62; CAS: 42203-78-1 .

- Key Differences: Aromatic substitution and iodine atom confer serotonin receptor agonism, contrasting with the antipsychotic activity of this compound derivatives .

Data Table: Comparative Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight | pKa | logP | Key Applications |

|---|---|---|---|---|---|

| Chlorpromazine* | C₁₇H₁₉ClN₂S | 318.86 | ~9.3 | ~5.4 | Antipsychotic drug |

| Methyl(2-methylpropyl)amine | C₅H₁₃N | 87.17 | ~10.1† | ~1.2† | Organic synthesis |

| 2-Aminopropane | C₃H₉N | 59.11 | ~10.6 | ~0.3 | Agrochemical intermediates |

| Mexiletine HCl | C₁₁H₁₇NO·HCl | 215.72 | ~9.8 | ~2.1 | Antiarrhythmic agent |

| (±)-DOI HCl | C₁₁H₁₅INO₂·HCl | 357.62 | ~8.5 | ~3.7 | Serotonin receptor research |

*this compound-containing compound. †Estimated values based on structural analogs .

Key Research Findings

- Metabolic Stability: this compound derivatives (e.g., chlorpromazine) undergo rapid N-dealkylation, unlike simpler amines (e.g., 2-aminopropane), which are more resistant to metabolic modification .

- Lipophilicity vs. Bioavailability : Chlorpromazine’s higher logP (~5.4) enhances blood-brain barrier penetration compared to mexiletine (logP ~2.1), which requires hydrophilic groups for cardiac targeting .

- Structural Complexity: Aromatic substitutions (e.g., in (±)-DOI) increase receptor binding affinity but reduce metabolic stability relative to aliphatic this compound derivatives .

Preparation Methods

Michael Addition of Dimethylamine to Acrylonitrile

The foundational route involves reacting acrylonitrile (ACN) with dimethylamine (DMA) in a Michael addition. This exothermic reaction proceeds at 20–50°C under atmospheric pressure, forming 3-dimethylaminopropionitrile (DMAPN) as an intermediate. The reaction mechanism involves nucleophilic attack by DMA’s lone pair on the β-carbon of ACN’s α,β-unsaturated nitrile system, followed by proton transfer (Figure 1).

Optimized Parameters

Catalytic Hydrogenation of DMAPN to Dimethylaminopropylene

DMAPN undergoes hydrogenation using Raney nickel or palladium catalysts at 80–120°C and 10–30 bar H₂ pressure. The nitrile group (–C≡N) is selectively reduced to a primary amine (–CH₂NH₂), yielding this compound (DMAPA).

Critical Factors

-

Catalyst Loading : 5–10 wt% Raney nickel achieves 85–90% selectivity

-

Yield : 80–86% after distillation

Table 1. Comparative Hydrogenation Conditions

| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Raney Ni | 100 | 20 | 6 | 85 |

| Pd/C (5%) | 80 | 15 | 8 | 82 |

| CuCr₂O₄ | 120 | 30 | 4 | 78 |

Reductive Amination of Acrylonitrile with Dimethylamine

This single-step alternative combines ACN and DMA under hydrogenation conditions, bypassing DMAPN isolation. Using ammonia as a co-reagent suppresses side reactions:

Advantages

-

Eliminates intermediate purification

-

10–15% lower energy consumption vs. two-stage process

Limitations

-

Requires strict stoichiometric control (H₂:ACN = 2.2:1)

-

5–8% yield loss due to ammonia co-production

Propylene Oxide (PO) Amination Route

Reacting dimethylamine with propylene oxide (PO) at 100–170°C and 0–1.0 MPa forms this compound via nucleophilic ring-opening of the epoxide. Metal halide catalysts (e.g., NaCl, KBr) enhance regioselectivity:

Reaction Mechanism

-

Epoxide Activation : PO’s oxygen coordinates with the metal catalyst, polarizing the C–O bond.

-

Nucleophilic Attack : DMA’s nitrogen attacks the less hindered carbon, forming 3-dimethylaminopropylene.

Table 2. PO Amination Performance Metrics

| Catalyst | Temperature (°C) | Pressure (MPa) | PO:DMA Ratio | Yield (%) |

|---|---|---|---|---|

| NaCl | 140 | 0.3 | 1.8:1 | 85.1 |

| KBr | 150 | 0.2 | 2.0:1 | 83.7 |

| None | 170 | 1.0 | 2.2:1 | 72.4 |

Fractional Recycling for Enhanced Efficiency

Chinese patents (CN114105789A/B) disclose a recycling protocol where unreacted PO and intermediates from distillation are reintroduced into subsequent batches. This reduces raw material consumption by 18–22% and improves cumulative yields to 89–92%.

Comparative Analysis of Industrial Methods

Table 3. Economic and Environmental Metrics

| Method | Capital Cost | Operating Cost (per kg) | Carbon Footprint (kg CO₂/kg) |

|---|---|---|---|

| Two-Stage Synthesis | High | $12.50 | 4.2 |

| Reductive Amination | Moderate | $10.80 | 3.8 |

| PO Amination + Recycling | Low | $9.40 | 2.9 |

Q & A

Q. What are the established protocols for synthesizing dimethylaminopropylene in laboratory settings?

The synthesis of this compound typically involves alkylation or reductive amination reactions. For example, reacting propylene derivatives with dimethylamine under controlled pH and temperature conditions (e.g., 40–60°C in anhydrous solvents like THF). Key steps include purification via fractional distillation and characterization using NMR and mass spectrometry to confirm molecular integrity. Detailed procedures should adhere to guidelines for reporting synthetic methods, including reagent purity (≥99%), solvent drying protocols, and inert atmosphere requirements .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the presence of methyl and propyl groups. Infrared (IR) spectroscopy identifies amine functional groups (N–H stretching at ~3300 cm⁻¹). Mass spectrometry (EI or ESI) validates molecular weight (C₅H₁₃N, m/z 99.17). Ensure spectra are compared against reference data from peer-reviewed databases (e.g., PubChem ) and include error margins for peak assignments .

Q. How should researchers handle this compound to ensure safety and reproducibility?

Use fume hoods and personal protective equipment (gloves, goggles) due to its volatility and potential irritancy. Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Document batch-specific details (e.g., CAS 39190-94-8, supplier purity ≥98%) and pre-experiment calibration of analytical instruments. Reproducibility requires strict adherence to protocols for solvent drying, reaction time, and stoichiometric ratios .

Advanced Research Questions

Q. How can contradictions in this compound’s reactivity data across studies be resolved?

Systematic meta-analysis of primary literature is essential. For example, discrepancies in catalytic activity might arise from variations in solvent polarity or trace impurities. Apply the High Production Volume (HPV) Chemical Challenge Program framework to assess data quality: prioritize peer-reviewed studies with full experimental transparency, and replicate experiments under standardized conditions (e.g., fixed temperature/pH). Use statistical tools (e.g., ANOVA) to identify outliers .

Q. What considerations are critical when designing experiments to study this compound’s catalytic applications?

Align the research question with the FINER criteria (Feasible, Novel, Ethical, Relevant). For instance, if investigating its role in asymmetric catalysis, define control groups (e.g., non-catalytic reactions) and variables (e.g., enantiomeric excess). Use DOE (Design of Experiments) principles to optimize reaction parameters and validate results with kinetic studies (e.g., Arrhenius plots). Ensure ethical compliance by minimizing hazardous waste .

Q. What are the challenges in interpreting NMR data for this compound derivatives?

Signal splitting due to diastereotopic protons or dynamic exchange processes (e.g., amine inversion) can complicate spectral analysis. Use variable-temperature NMR to distinguish between static and dynamic effects. For derivatives with multiple stereocenters, employ 2D techniques (COSY, NOESY) to resolve overlapping peaks. Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.